molecular formula C13H17ClN4O3 B2767043 N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide CAS No. 329778-32-7

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2767043
CAS No.: 329778-32-7
M. Wt: 312.75
InChI Key: NVRLKSUEECFISB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H17ClN4O3 and its molecular weight is 312.75. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Potential Therapeutic Applications

  • Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, showcasing the potential for developing therapeutic agents through careful molecular engineering (Yang Jing, 2010).

Antimalarial Activity and Quantitative Structure-Activity Relationships

  • A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds emphasized the role of molecular modifications in enhancing antimalarial potency, hinting at the compound's potential application in treating resistant strains of malaria (L. M. Werbel et al., 1986).

Antioxidant, Analgesic, and Anti-inflammatory Agent

  • The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its evaluation as a DPPH scavenging, analgesic, and anti-inflammatory agent demonstrate the compound's potential in addressing oxidative stress and inflammation (P. Nayak et al., 2014).

Molecular Structure Analysis

  • Studies on the molecular structure, such as the conformation of N—H bond and hydrogen bonding, provide insights into the physical and chemical properties of related acetamide derivatives, crucial for understanding their interaction mechanisms and potential applications in various fields (B. Gowda et al., 2007).

Anticancer, Anti-inflammatory, and Analgesic Activities

  • The development of new chemical entities, like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents highlights the ongoing efforts to explore and harness the therapeutic benefits of acetamide derivatives (P. Rani et al., 2014).

Green Synthesis and Environmental Applications

  • The catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the compound's relevance in sustainable chemical processes and environmental conservation efforts (Zhang Qun-feng, 2008).

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-10-2-3-11(14)12(8-10)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRLKSUEECFISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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